3-(3,4-dimethylphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(3,4-dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of 3-(3,4-dimethylphenyl)propan-1-amine, which is known for its stimulant properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form 3,4-dimethylphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-(3,4-dimethylphenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3-(3,4-dimethylphenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its stimulant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with various molecular targets and pathways involved in neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)propan-1-amine hydrochloride: Similar structure but different positional isomer.
(S)-1-(3,4-dimethylphenyl)propan-1-amine hydrochloride: Enantiomer of the compound with different stereochemistry.
Uniqueness
3-(3,4-dimethylphenyl)propan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its stimulant effects and potential therapeutic applications make it a compound of interest in various fields of research .
Properties
CAS No. |
860781-99-3 |
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Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)8-10(9)2;/h5-6,8H,3-4,7,12H2,1-2H3;1H |
InChI Key |
NIGNKDRAYQJOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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